2-(4-Methoxyphenyl)-2-methylpropan-1-amine
Overview
Description
The compound “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring (a six-membered aromatic ring) with a methoxy group (OCH3) at the 4-position, and a 2-methylpropan-1-amine group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve the amine group and the aromatic ring . The specific reactions would depend on the conditions and the reactants used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure . As a phenethylamine, it would likely be a solid at room temperature and soluble in organic solvents.Scientific Research Applications
Metabolic Transformation Studies
- In vitro O-Demethylation : A study by Zweig and Castagnoli (1977) examined the in vitro O-demethylation of a structurally related amine, revealing the formation of metabolites with structural and chemical similarities to certain sympatholytic agents. This research provides insights into the metabolic transformation of related amines (Zweig & Castagnoli, 1977).
Catalytic Reactions
- Amination of Alcohols : Bassili and Baiker (1990) studied the amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst, leading to the production of 2-amino-1-methoxypropane with high selectivity. This highlights a potential application in catalytic amination reactions (Bassili & Baiker, 1990).
Synthetic Chemistry
Monoamine Oxidase Inhibiting Activity : The synthesis and pharmacological testing of 4-methoxy-beta-hydroxyphenethylamine, a compound related to 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, showed potential monoamine oxidase inhibiting activity. This study by Ferguson and Keller (1975) contributes to understanding the pharmacological properties of similar compounds (Ferguson & Keller, 1975).
Synthesis of Polymers and Magnetic Properties : Murata et al. (2005) designed and synthesized poly[bis(4-methoxyphenyl)aminiumacetylene]s, demonstrating their potential in creating π-conjugated polymers with multiple aminium radicals. This study indicates the compound's applicability in polymer chemistry (Murata et al., 2005).
Potential in Drug Development
- Anticancer Agent Discovery : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showing potent apoptosis-inducing properties and high blood-brain barrier penetration, suggesting its utility in anticancer drug development (Sirisoma et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
Based on the similarity to 4-methoxyamphetamine, it can be inferred that it might interact with its targets, leading to changes in the cellular environment .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway .
Result of Action
Similar compounds have been found to induce changes in the cellular environment, potentially affecting cell function .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular function under stress conditions, such as ischemia.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy . Additionally, it inhibits the mitochondrial apoptosis pathway, thereby protecting cells from stress-induced damage. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial proteins through O-GlcNAcylation . This post-translational modification helps in maintaining mitochondrial function and preventing apoptosis. The compound also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, it continues to enhance mitochondrial function and protect cells from stress-induced damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve mitochondrial function and cellular bioenergetics . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound’s role in enhancing O-GlcNAcylation also links it to the hexosamine biosynthesis pathway, which is crucial for cellular metabolism and stress response.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its activity within the mitochondria is crucial for maintaining cellular bioenergetics and preventing apoptosis.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFEEWRNMJABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393859 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51558-25-9 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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